1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
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Overview
Description
1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and methyl groups on the pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid
- 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide
Comparison: 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylpropan-2-ol moiety. This structural uniqueness can result in different chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6-7(9)4-10-11(6)5-8(2,3)12/h4,12H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSKRHHQVCOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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